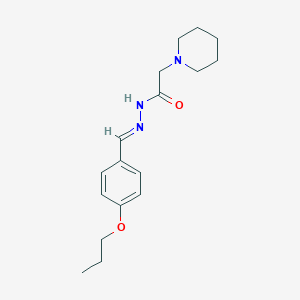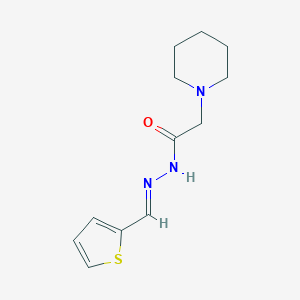![molecular formula C13H19NO2 B403739 N-[2-(2-Propylphenoxy)ethyl]acetamide CAS No. 491601-87-7](/img/structure/B403739.png)
N-[2-(2-Propylphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2-Propylphenoxy)ethyl]acetamide, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant medication. It was first approved by the United States Food and Drug Administration (FDA) in 1987 and has since been widely used to treat depression, obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder.
Scientific Research Applications
Chemoselective Acetylation and Kinetics
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been synthesized through the chemoselective monoacetylation of 2-aminophenol. This process, utilizing catalysts like Novozym 435, involves studying different acyl donors and various parameters such as solvent, catalyst loading, and temperature for optimization. The reaction follows a ternary complex model, and kinetic constants are determined using Lineweaver–Burk plots (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Potential
N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reactions starting from Leuckart reaction, exhibit activities comparable with standard drugs, particularly due to the presence of bromo, tert-butyl, and nitro groups at certain positions (Rani et al., 2016).
Antimicrobial Activity and Cytotoxicity
Some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds, synthesized from 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide and substituted phenols, showed significant antimicrobial activity and varying degrees of cytotoxic effects, suggesting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Agrochemical Applications
Acetochlor, a chloroacetamide herbicide, demonstrates applications in agriculture. Its metabolism in human and rat liver microsomes has been studied, showing different metabolic pathways between species. Understanding the metabolism of such herbicides is crucial for evaluating their environmental impact and safety (Coleman et al., 2000).
properties
IUPAC Name |
N-[2-(2-propylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-12-7-4-5-8-13(12)16-10-9-14-11(2)15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHNEZVPXNXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

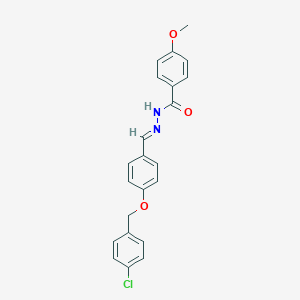
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B403658.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403659.png)

![2-methoxy-N'-(4-{2-[methoxy(phenyl)acetyl]carbohydrazonoyl}benzylidene)-2-phenylacetohydrazide](/img/structure/B403661.png)
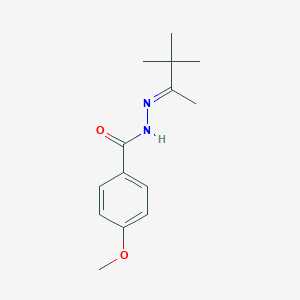
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403667.png)
![2-(benzylsulfanyl)-N'-[(E)-(3,4-diethoxyphenyl)methylidene]propanehydrazide](/img/structure/B403668.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403670.png)

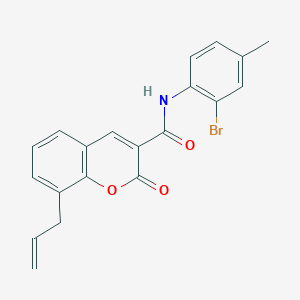
![Tert-butyl (4-{2-[2-(benzylsulfanyl)propanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B403675.png)
